6H-Indolo[2,3-b]acridine-6,12(11H)-dione
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Overview
Description
6H-Indolo[2,3-b]acridine-6,12(11H)-dione is a heterocyclic compound that belongs to the family of indoloacridines. These compounds are known for their complex structures and significant biological activities. The unique arrangement of indole and acridine moieties in this compound contributes to its diverse chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[2,3-b]acridine-6,12(11H)-dione typically involves the condensation of indole derivatives with acridine precursors. One common method includes the use of isatin and o-phenylenediamine under acidic conditions to form the indoloacridine framework . The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Additionally, microwave irradiation and the use of nanoparticles like cerium (IV) oxide have been explored to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-Indolo[2,3-b]acridine-6,12(11H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate (III), selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, dimethyl sulfate.
Major Products
The major products formed from these reactions include various substituted indoloacridine derivatives, which exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant antiviral and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of viral infections and cancer.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 6H-Indolo[2,3-b]acridine-6,12(11H)-dione involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA synthesis and cell division . Additionally, it can inhibit specific enzymes involved in viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxalines: Similar structure but with a quinoxaline moiety instead of acridine.
6H-Indolo[2,3-b]quinolines: Contains a quinoline ring, exhibiting different biological activities.
Uniqueness
6H-Indolo[2,3-b]acridine-6,12(11H)-dione stands out due to its unique combination of indole and acridine moieties, which confer distinct chemical reactivity and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
88207-09-4 |
---|---|
Molecular Formula |
C19H10N2O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
10,21-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),3(11),4,6,8,13,15,17,19-nonaene-2,12-dione |
InChI |
InChI=1S/C19H10N2O2/c22-18-12-9-10-5-1-3-7-13(10)20-16(12)19(23)15-11-6-2-4-8-14(11)21-17(15)18/h1-9,21H |
InChI Key |
PTYWNBRLOVWBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C(=O)C4=C(C3=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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